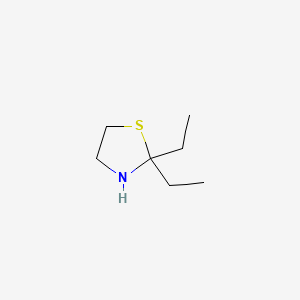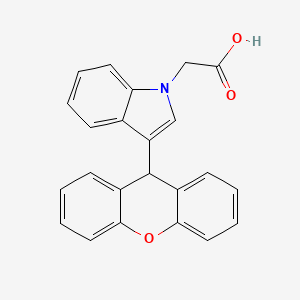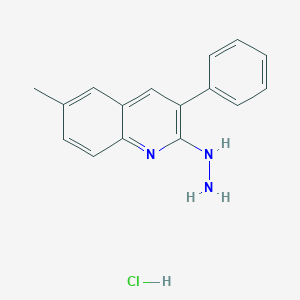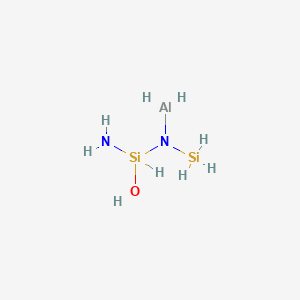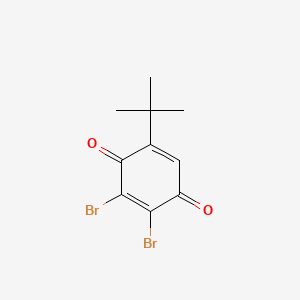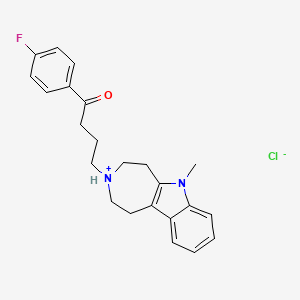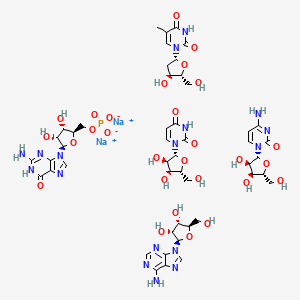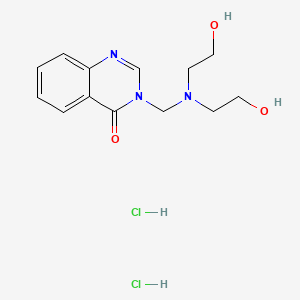
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of the bis(2-hydroxyethyl)amino group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with formaldehyde and bis(2-hydroxyethyl)amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, including the development of drugs for treating cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the bis(2-hydroxyethyl)amino group, resulting in different chemical properties and applications.
4-[Bis(2-hydroxyethyl)amino]methyl-2,6-ditert-butylphenol: This compound contains a similar bis(2-hydroxyethyl)amino group but has a different core structure, leading to distinct reactivity and uses.
Uniqueness
The unique combination of the quinazolinone core and the bis(2-hydroxyethyl)amino group in 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride imparts specific chemical and biological properties that make it valuable for diverse applications. Its solubility, reactivity, and ability to interact with biological targets distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
75159-41-0 |
|---|---|
Molekularformel |
C13H19Cl2N3O3 |
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
3-[[bis(2-hydroxyethyl)amino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C13H17N3O3.2ClH/c17-7-5-15(6-8-18)10-16-9-14-12-4-2-1-3-11(12)13(16)19;;/h1-4,9,17-18H,5-8,10H2;2*1H |
InChI-Schlüssel |
RGHAKGVMROUCEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CN(CCO)CCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


